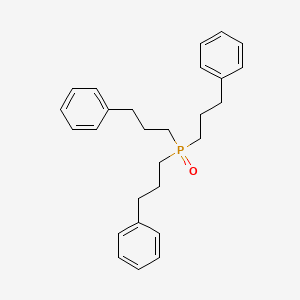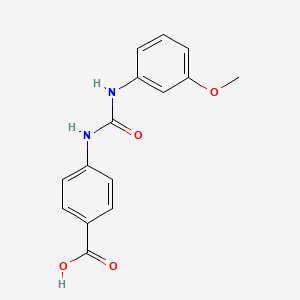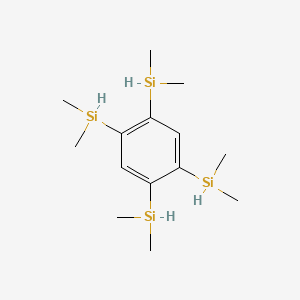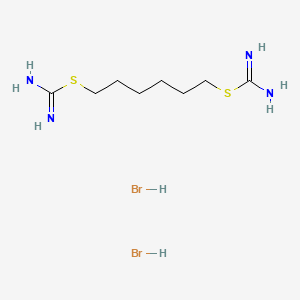
Tris(3-phenylpropyl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3-phenylpropyl)phosphine oxide is a chemical compound with the molecular formula C27H33OP and a molecular weight of 404.537 g/mol It is a member of the phosphine oxide family, characterized by the presence of a phosphorus atom bonded to three phenylpropyl groups and an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tris(3-phenylpropyl)phosphine oxide typically involves the reaction of 3-phenylpropylphosphine with an oxidizing agent. One common method is the oxidation of tris(3-phenylpropyl)phosphine using hydrogen peroxide or other suitable oxidizing agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(3-phenylpropyl)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to tris(3-phenylpropyl)phosphine using reducing agents like lithium aluminum hydride.
Substitution: The phenylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, Grignard reagents.
Major Products:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Tris(3-phenylpropyl)phosphine.
Substitution: Various substituted phosphine oxides depending on the reagents used.
Applications De Recherche Scientifique
Tris(3-phenylpropyl)phosphine oxide has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Industry: Used in the synthesis of advanced materials and as a flame retardant in polymers.
Mécanisme D'action
The mechanism by which tris(3-phenylpropyl)phosphine oxide exerts its effects involves its ability to act as a ligand and form complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. For example, in catalysis, the compound can stabilize transition states and lower activation energies, enhancing reaction rates .
Comparaison Avec Des Composés Similaires
Tris(3-hydroxypropyl)phosphine oxide: Similar structure but with hydroxyl groups instead of phenyl groups.
Tris(2-carboxyethyl)phosphine oxide: Contains carboxyethyl groups, used as a reducing agent in biochemistry.
Triphenylphosphine oxide: Contains phenyl groups directly bonded to the phosphorus atom, widely used in organic synthesis.
Uniqueness: Tris(3-phenylpropyl)phosphine oxide is unique due to the presence of phenylpropyl groups, which provide distinct steric and electronic properties compared to other phosphine oxides. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C27H33OP |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
3-[bis(3-phenylpropyl)phosphoryl]propylbenzene |
InChI |
InChI=1S/C27H33OP/c28-29(22-10-19-25-13-4-1-5-14-25,23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27/h1-9,13-18H,10-12,19-24H2 |
Clé InChI |
VNPJOKYNZNDLIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCP(=O)(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride](/img/structure/B11947590.png)
![3,3a,8,8a-Tetrahydro-3,8-methanoindeno[2,1-c]pyrazole](/img/structure/B11947599.png)




